3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one
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Overview
Description
3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one is an organic compound that belongs to the class of hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within the same molecule. The compound features a methoxyphenyl group and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one can be achieved through various organic reactions. One common method involves the aldol condensation reaction between 4-methoxybenzaldehyde and 2-nitroacetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products Formed
Oxidation: 3-Oxo-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one.
Reduction: 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-aminophenyl)propan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitro group can undergo reduction to form reactive intermediates, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(4-methoxyphenyl)-3-phenylpropan-1-one
- 3-Hydroxy-1-(4-methoxyphenyl)-3-(4-nitrophenyl)propan-1-one
- 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-chlorophenyl)propan-1-one
Uniqueness
The presence of both a methoxy group and a nitro group in 3-Hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one makes it unique compared to other similar compounds. These functional groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
854691-94-4 |
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Molecular Formula |
C16H15NO5 |
Molecular Weight |
301.29 g/mol |
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)-3-(2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C16H15NO5/c1-22-12-8-6-11(7-9-12)15(18)10-16(19)13-4-2-3-5-14(13)17(20)21/h2-9,16,19H,10H2,1H3 |
InChI Key |
FFYQSUJSKCIYNX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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